molecular formula C8H15BrO B2480175 6-(Bromomethyl)-2,2-dimethyloxane CAS No. 1871726-65-6

6-(Bromomethyl)-2,2-dimethyloxane

Cat. No.: B2480175
CAS No.: 1871726-65-6
M. Wt: 207.111
InChI Key: LUMCRRAGIXQCBJ-UHFFFAOYSA-N
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Description

Compounds like “6-(Bromomethyl)-2,2-dimethyloxane” belong to a class of organic compounds known as haloalkanes. These are alkanes in which one or more hydrogen atoms have been replaced by halogen atoms (in this case, bromine) .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a six-membered carbon ring with two methyl groups and a bromomethyl group attached. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Haloalkanes, like “this compound”, can undergo various types of reactions including nucleophilic substitution and elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Haloalkanes generally have higher boiling points than their parent alkanes due to the increased polarity introduced by the halogen atom .

Scientific Research Applications

Synthesis of Important Intermediates

6-(Bromomethyl)-2,2-dimethyloxane plays a crucial role as an intermediate in synthesizing various compounds. For instance, it is used in the preparation of non-steroidal anti-inflammatory agents, such as nabumetone and naproxen, which are significant for medical applications (Xu & He, 2010).

Use in High-Performance Liquid Chromatography

This compound has been found useful as a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, facilitating detailed chemical analysis and research (Yamaguchi et al., 1985).

Precursor for Itaconic Acid Esters

It serves as an efficient precursor for synthesizing itaconic acid esters. Such esters have potential applications in various chemical syntheses, highlighting the versatility of this compound (Beltaïef et al., 1999).

Application in Photochromic and Photomagnetic Properties

This compound is integral in synthesizing photochromic and photomagnetic materials. Its ability to alter properties when substituted by bromines in certain molecular structures is significant for developing new materials with specialized properties (Chen et al., 2010).

Synthesis of Dimethyl 6,6’-Bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate

Another application is in the synthesis of dimethyl 6,6’-bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate, which is essential for chemical research and potential industrial applications (Ou, Ruonan, & Bo, 2019).

Formation of Chromium(III) Complexes

It is used in the synthesis of chromium(III) complexes, which have significant applications in catalysis and polymerization (Hurtado et al., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the context in which it is used. For example, some haloalkanes are used as pharmaceuticals or pesticides, and their mechanisms of action involve interactions with biological molecules .

Safety and Hazards

Like other haloalkanes, “6-(Bromomethyl)-2,2-dimethyloxane” could present safety hazards. These compounds can be harmful if inhaled, ingested, or come into contact with the skin .

Future Directions

The future directions in the study and application of haloalkanes like “6-(Bromomethyl)-2,2-dimethyloxane” could involve their use in the synthesis of more complex organic compounds, including pharmaceuticals and polymers .

Properties

IUPAC Name

6-(bromomethyl)-2,2-dimethyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-8(2)5-3-4-7(6-9)10-8/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMCRRAGIXQCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871726-65-6
Record name 6-(bromomethyl)-2,2-dimethyloxane
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